![molecular formula C24H21N3O3S2 B2573571 ethyl 2-benzamido-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864927-22-0](/img/structure/B2573571.png)
ethyl 2-benzamido-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Overview
Description
“Ethyl 2-benzamido-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate” is a chemical compound. It’s part of a series of compounds that were synthesized and evaluated as aldehyde reductase (ALR1) and aldose reductase (ALR2) inhibitors . These compounds are believed to represent useful lead structures for the generation of candidate compounds to target a number of pathological conditions, most notably long-term diabetic complications .
Synthesis Analysis
The compound was obtained in good to excellent yield by the heterocyclization of 1-aroyl-3-(2-benzothiazolyl) thioureas and ethyl 4-(3-aroylthioureido)benzoates .Molecular Structure Analysis
The structure and geometry of the compound were confirmed by various methods including FTIR, 1 H NMR, 13 C NMR, GC-MS, and elemental analyses . The structure was also unequivocally confirmed by single crystal X-ray diffraction .Chemical Reactions Analysis
The compound was part of a series that was tested for inhibitory activity on ALR1 and ALR2 . Several compounds in the series showed potent inhibitory activity .Scientific Research Applications
Biological Activities of Pyrimidines
Pyrimidines are compounds with a wide range of biological activities, and the synthesis of pyrimidine derivatives is important in medicinal chemistry. This compound could be synthesized under microwave irradiation and could be useful in chemical and medicinal applications .
Anti-Inflammatory Properties
A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized and evaluated for anti-inflammatory activity .
Diverse Biological Activities of Thiazoles
Thiazoles are found in many potent biologically active compounds. They have shown diverse biological activities such as anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Antiviral Therapy
Several Quorum Sensing Inhibitors (QSIs) are developed as a single antivirulence therapy. This compound could potentially be used in the treatment of Staphylococcus aureus biofilm .
Antimicrobial Potential
Among the different derivatives, some compounds showed good antimicrobial potential .
Synthesis of Novel Benzamide-Based Derivatives
This compound could be used in the synthesis of novel benzamide-based derivatives showing remarkable antiavian influenza virus activity .
Future Directions
The compound is part of a series that were synthesized and evaluated as ALR1 and ALR2 inhibitors . These compounds are believed to represent useful lead structures for the generation of candidate compounds to target a number of pathological conditions, most notably long-term diabetic complications . This suggests potential future research directions in the development of treatments for these conditions.
Mechanism of Action
Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The mechanism of action often involves interactions with various enzymes and receptors, but the specific targets can vary widely depending on the exact structure of the compound .
Thienopyridines are a class of compounds that include well-known antiplatelet drugs like clopidogrel. These drugs inhibit the platelet P2Y12 receptor, thereby preventing platelet activation and aggregation .
properties
IUPAC Name |
ethyl 2-benzamido-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S2/c1-2-30-24(29)27-13-12-16-19(14-27)32-23(26-21(28)15-8-4-3-5-9-15)20(16)22-25-17-10-6-7-11-18(17)31-22/h3-11H,2,12-14H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMVFSLOFDKJFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-benzamido-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate |
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